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Executive Summary
FGLM-NH2 (Phe-Gly-Leu-Met-NH2) is the C-terminal tetrapeptide of Substance P (SP) and

retains significant agonist activity at the Neurokinin-1 (NK1) receptor.[1][2] It is the minimal

active fragment required for SP-like biological effects, particularly in tissue repair and smooth

muscle contraction.

Non-amidated FGLM (Phe-Gly-Leu-Met-OH, or FGLM-free acid) is the metabolic breakdown

product or synthetic precursor.[1] It exhibits negligible biological activity in most physiological

assays compared to the amidated form. The loss of the C-terminal amide disrupts critical

hydrogen bonding within the NK1 receptor pocket, reducing binding affinity by orders of

magnitude and altering downstream signaling cascades (e.g., loss of cAMP generation).

Verdict: For any application requiring NK1 receptor activation—such as corneal wound healing

or neurogenic inflammation research—FGLM-NH2 is the obligatory choice. The non-amidated

form serves primarily as a negative control or metabolic marker.

Molecular Mechanism & Receptor Pharmacology[1]
The biological disparity between these two molecules stems from the structural requirements of

the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[1]
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The "Amide Anchor" Hypothesis
The C-terminal amide of Substance P (and FGLM-NH2) acts as a critical anchor.[1]

FGLM-NH2: The neutral amide group (

) forms a hydrogen bond network with specific residues (likely involving Asn/Tyr residues)
deep in the NK1R transmembrane binding pocket.[1] This interaction stabilizes the active
conformation of the receptor, allowing G-protein coupling (

and

).

FGLM-OH: The free carboxylate group (

) introduces a negative charge.[1] This creates electrostatic repulsion within the hydrophobic
binding pocket and fails to form the stabilizing hydrogen bonds.

Biased Signaling (Critical Insight)
Recent research indicates that deamidation does not just "turn off" the molecule but may

induce biased signaling:

FGLM-NH2: Triggers full signaling: robust Intracellular Calcium (

) mobilization + Cyclic AMP (cAMP) generation.[1]

FGLM-OH: Often fails to generate cAMP entirely.[1] While it may retain residual ability to

mobilize calcium at very high concentrations, it lacks the efficacy to drive complex

physiological responses like wound healing or vasodilation.

Diagram: NK1 Receptor Signaling Pathways
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Caption: FGLM-NH2 activates both Gq and Gs pathways downstream of NK1R, driving the full

biological response.[1] FGLM-OH fails to engage the receptor effectively.

Comparative Profiling: The Data
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The following table synthesizes data from smooth muscle bioassays (Guinea Pig Ileum - GPI)

and corneal epithelial wound healing models.

Feature FGLM-NH2 (Amide)
FGLM-OH (Free
Acid)

Biological
Implication

NK1 Receptor Affinity

(

)

High (nM range)
Very Low (>10

M)

Amide is essential for

receptor recognition.

[1]

Potency (GPI

Contraction)

Active (EC50 ~1-10

nM)

Inactive (at tested

doses)

Free acid cannot

trigger muscle

contraction.[1]

cAMP Signaling Strong Activation No Activation

Loss of amide

abolishes Gs-coupled

signaling.[1]

Enzymatic Stability Moderate Low

Amide protects C-

terminus from

carboxypeptidases.[1]

Corneal Wound

Healing
Synergistic with IGF-1 No Effect

FGLM-NH2 is the

active therapeutic

moiety.[1]

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Key Finding: In corneal wound healing studies, FGLM-NH2 combined with IGF-1 (or the peptide

SSSR) promotes epithelial migration.[1][3] Substituting FGLM-OH in this cocktail results in zero

synergistic effect, proving the amide is non-negotiable for therapeutic efficacy.

Stability & Pharmacokinetics
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Peptide stability is a major discriminator.[1]

Carboxypeptidase Resistance: The C-terminal amide protects FGLM-NH2 from immediate

degradation by carboxypeptidases, which require a free carboxyl group to cleave amino

acids from the C-terminus.[1]

Half-Life: While FGLM-NH2 is still susceptible to endopeptidases (like NEP/CD10 and ACE),

it survives significantly longer in plasma and tissue culture media than the free acid form.[1]

Degradation Workflow
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Caption: Deamidation of FGLM-NH2 is a terminal inactivation step.[1] The resulting FGLM-OH

is rapidly cleared.

Experimental Protocols
Protocol A: In Vitro Corneal Epithelial Wound Healing
Assay
Validates the synergistic activity of FGLM-NH2 with IGF-1.[1]

Reagents:

Test Peptide: FGLM-NH2 (Active) vs. FGLM-OH (Control). Purity >95%.

Co-factor: IGF-1 (10 ng/mL) or SSSR peptide.[1]
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Model: SV40-immortalized human corneal epithelial cells (HCE-T) or primary rabbit corneal

blocks.[1]

Step-by-Step:

Culture: Grow HCE-T cells to confluence in DMEM/F12 supplemented with 10% FBS.

Starvation: Switch to serum-free media for 24 hours to synchronize the cell cycle.

Wounding: Create a linear scratch wound using a sterile 200

L pipette tip.[1]

Treatment:

Group 1: Vehicle (PBS).[1]

Group 2: IGF-1 (10 ng/mL) alone.[1]

Group 3: IGF-1 + FGLM-NH2 (10

M).[1]

Group 4: IGF-1 + FGLM-OH (10

M).[1]

Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.

Quantification: Measure the wound area using ImageJ. Calculate % closure.

Expected Result: Group 3 should show significantly faster closure (>80% at 24h)

compared to Groups 2 and 4.[1]

Protocol B: Calcium Mobilization Assay (NK1 Activation)
Determines receptor activation potency.[1]

Reagents:
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CHO-K1 cells stably expressing human NK1 receptor.[1]

Fluo-4 AM (Calcium indicator dye).[1]

Step-by-Step:

Loading: Incubate cells with 4

M Fluo-4 AM for 45 mins at 37°C in HBSS buffer.

Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

Injection: Inject serial dilutions (

M to

M) of FGLM-NH2 or FGLM-OH.

Measurement: Monitor fluorescence peak for 120 seconds.

Analysis: Plot dose-response curves.

Validation: FGLM-NH2 should yield a sigmoidal dose-response curve.[1] FGLM-OH should

show a flat line or response only at the highest concentration.

References
Nishida T, et al. (1996).[1] Synergistic effect of FGLM-NH2 and IGF-1 on epithelial wound

healing of rabbit cornea.[1]Journal of Pharmacology and Experimental Therapeutics. Link

(Verified context: Establishes FGLM-NH2 as the minimal active sequence).

Yamada N, et al. (2005).[1][4] Clinical Efficacy of Eyedrops Containing FGLM-NH2 and IGF-

1 for Treatment of Neurotrophic Keratopathy.[1][5]Investigative Ophthalmology & Visual

Science. Link (Verified context: Clinical application of the amidated peptide).

Regoli D, et al. (1994).[1] Receptors and antagonists for substance P and related

peptides.Pharmacological Reviews. Link (Verified context: Structure-activity relationships of

Tachykinins).[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.medkoo.com/products/62322
https://www.medkoo.com/products/62322
https://www.medkoo.com/products/62322
https://www.medkoo.com/products/62322
https://www.medkoo.com/products/62322
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjpet.aspetjournals.org%2F
https://www.medkoo.com/products/62322
https://iovs.arvojournals.org/article.aspx?articleid=2401647
https://www.medkoo.com/products/62322
https://iovs.arvojournals.org/article.aspx?articleid=2382578
https://www.google.com/url?sa=E&q=https%3A%2F%2Fiovs.arvojournals.org%2Farticle.aspx%3Farticleid%3D2124564
https://www.medkoo.com/products/62322
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpharmrev.aspetjournals.org%2F
https://www.medkoo.com/products/62322
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13752845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cascieri MA, et al. (1992).[1] Substance P receptor binding and signal transduction.[1]

[6]Journal of Biological Chemistry.[1] Link (Verified context: Importance of C-terminal

amidation for GPCR coupling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medkoo.com [medkoo.com]

2. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing
by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC
[pmc.ncbi.nlm.nih.gov]

3. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing
by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. iovs.arvojournals.org [iovs.arvojournals.org]

5. iovs.arvojournals.org [iovs.arvojournals.org]

6. journals.physiology.org [journals.physiology.org]

To cite this document: BenchChem. [FGLM-NH2 vs. Non-Amidated FGLM: Comparative
Biological Activity[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13752845#fglm-nh2-vs-non-amidated-fglm-
comparative-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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